molecular formula C10H6BrF6NO2 B8161507 3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide

3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide

Cat. No.: B8161507
M. Wt: 366.05 g/mol
InChI Key: OOQHAOPVHRACNZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of bromine, trifluoroethyl, and trifluoromethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide typically involves multiple steps:

    Bromination: The starting material, usually a benzene derivative, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethoxylated benzene derivative with 2,2,2-trifluoroethylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a new amide derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism by which 3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide exerts its effects depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(2,2,2-trifluoroethyl)benzamide: Lacks the trifluoromethoxy group, which may affect its reactivity and applications.

    5-(Trifluoromethoxy)-N-(2,2,2-trifluoroethyl)benzamide: Lacks the bromine atom, potentially altering its chemical behavior and biological activity.

Uniqueness

3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide is unique due to the combination of bromine, trifluoroethyl, and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity.

Properties

IUPAC Name

3-bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO2/c11-6-1-5(8(19)18-4-9(12,13)14)2-7(3-6)20-10(15,16)17/h1-3H,4H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHAOPVHRACNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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